molecular formula C10H17NS B13208969 (2-Methylpropyl)[1-(thiophen-2-YL)ethyl]amine

(2-Methylpropyl)[1-(thiophen-2-YL)ethyl]amine

Cat. No.: B13208969
M. Wt: 183.32 g/mol
InChI Key: LXXACHHVHXASSC-UHFFFAOYSA-N
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Description

(2-Methylpropyl)[1-(thiophen-2-yl)ethyl]amine is an organic compound with the molecular formula C10H17NS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amine group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropyl)[1-(thiophen-2-yl)ethyl]amine typically involves the reaction of thiophene derivatives with appropriate amine precursors. One common method involves the reaction of thiophene-2-carbaldehyde with isobutylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)[1-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophene compounds .

Scientific Research Applications

(2-Methylpropyl)[1-(thiophen-2-yl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methylpropyl)[1-(thiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the thiophene ring can participate in π-π interactions and electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylpropyl)[1-(thiophen-2-yl)ethyl]amine is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, making it distinct from other thiophene derivatives .

Properties

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

2-methyl-N-(1-thiophen-2-ylethyl)propan-1-amine

InChI

InChI=1S/C10H17NS/c1-8(2)7-11-9(3)10-5-4-6-12-10/h4-6,8-9,11H,7H2,1-3H3

InChI Key

LXXACHHVHXASSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(C)C1=CC=CS1

Origin of Product

United States

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